N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
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Overview
Description
1,3,4-Thiadiazole is a versatile scaffold widely studied in medicinal chemistry . Compounds containing this moiety exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The thiadiazole ring allows these compounds to cross cellular membranes and interact strongly with biological targets .
Synthesis Analysis
The synthesis of thiadiazole derivatives generally involves the reaction of amines with 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The reaction is usually carried out at room temperature in dichloroethane (DCE) in the presence of triethylamine as a base .Molecular Structure Analysis
Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . The presence of the =N-C-S- moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .Scientific Research Applications
- Mechanism of Action : The presence of the =N-C-S moiety and the ring’s strong aromaticity contribute to low toxicity and in vivo stability. Derivatives of 1,3,4-thiadiazole can interact strongly with biomolecules such as proteins and DNA .
Other Pharmacological Activities
Beyond the mentioned fields, 1,3,4-thiadiazole derivatives have been studied for their anticonvulsant, antidepressant, antihypertensive, and antileishmanial properties. Researchers continue to explore their diverse pharmacological potential .
Mechanism of Action
While the exact mechanism of action for your specific compound is not known, many thiadiazole derivatives have been found to exhibit their biological activities through various mechanisms. For instance, some thiadiazole derivatives have shown anticancer activities across various cancer models with an emphasis on targets of action .
properties
IUPAC Name |
N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O2S3/c1-5-14-15-9(21-5)12-7(18)4-20-11-17-16-10(22-11)13-8(19)6-2-3-6/h6H,2-4H2,1H3,(H,12,15,18)(H,13,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIDROPFSJOUDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide |
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